molecular formula C12H17BrNO5- B561992 Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate CAS No. 215956-48-2

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate

Cat. No.: B561992
CAS No.: 215956-48-2
M. Wt: 335.174
InChI Key: XLOMRDIVRTUHBF-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate is a chemical compound with the molecular formula C12H17BrNO5. It is known for its unique structure, which includes a bromine atom and a nitroxide group. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylate.

    Bromination: The compound is then brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4-position.

    Oxidation: The resulting brominated compound undergoes oxidation to form the nitroxide group, which is a key feature of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroxide group can be further oxidized to form different oxidation states.

    Reduction: The compound can be reduced to form hydroxylamines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitroxide derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Biology: The compound is used to label proteins and nucleic acids, allowing researchers to investigate biological processes at the molecular level.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate involves its ability to act as a stable free radical. The nitroxide group can interact with other radicals or reactive species, making it useful in studying redox processes and radical-mediated reactions. The molecular targets and pathways involved depend on the specific application, such as protein labeling or catalysis.

Comparison with Similar Compounds

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate can be compared with other similar compounds, such as:

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): TEMPOL is another nitroxide compound used in similar applications but lacks the bromine atom.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is widely used as a catalyst in organic synthesis and has a similar nitroxide structure but different functional groups.

The uniqueness of this compound lies in its specific structure, which combines the bromine atom and nitroxide group, providing distinct reactivity and stability.

Properties

IUPAC Name

ethoxycarbonyl 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOMRDIVRTUHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O-])(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrNO5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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